Pen-N3

Wnt signaling PDZ domain binding affinity

Pen-N3 is a 22-amino acid PDZ domain-binding peptide that specifically targets the Dishevelled (Dvl) protein. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, functioning by competitively binding to the PDZ domain of Dvl and disrupting its interaction with upstream and downstream signaling partners.

Molecular Formula C51H78N10O15
Molecular Weight 1071.2 g/mol
Cat. No. B12382121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePen-N3
Molecular FormulaC51H78N10O15
Molecular Weight1071.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C51H78N10O15/c1-9-27(7)41(59-43(67)31(52)17-18-38(63)64)49(73)58-40(26(5)6)48(72)56-33(20-25(3)4)44(68)54-34(21-29-23-53-32-15-12-11-14-30(29)32)45(69)57-36(24-62)47(71)55-35(22-39(65)66)46(70)60-42(28(8)10-2)50(74)61-19-13-16-37(61)51(75)76/h11-12,14-15,23,25-28,31,33-37,40-42,53,62H,9-10,13,16-22,24,52H2,1-8H3,(H,54,68)(H,55,71)(H,56,72)(H,57,69)(H,58,73)(H,59,67)(H,60,70)(H,63,64)(H,65,66)(H,75,76)/t27-,28-,31-,33-,34-,35-,36-,37-,40-,41-,42-/m0/s1
InChIKeyFNIVKRIILHUCCM-IDDJSEAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pen-N3: A Cell-Permeable PDZ Peptide Inhibitor of Wnt/β-Catenin Signaling for Cancer Research


Pen-N3 is a 22-amino acid PDZ domain-binding peptide that specifically targets the Dishevelled (Dvl) protein [1]. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, functioning by competitively binding to the PDZ domain of Dvl and disrupting its interaction with upstream and downstream signaling partners [2]. Pen-N3 is characterized by its cell-permeable design, achieved through fusion with a 16-mer antennapedia homeodomain-derived peptide, facilitating its use in cellular studies [3].

Why Generic Substitution Fails: The Critical Role of Pen-N3's Unique Binding Mode and Selectivity


In the context of Wnt/β-catenin pathway research, the substitution of Pen-N3 with other PDZ domain inhibitors or broader Wnt pathway antagonists is not straightforward. Pen-N3's unique peptide sequence, identified through phage display, is not derived from Wnt or other known cellular proteins, which contributes to its distinct binding mode and target selectivity [1]. Unlike small molecule inhibitors, Pen-N3's peptide structure allows for a more precise and defined interaction with the Dvl PDZ domain, as evidenced by its co-crystal structure [2]. Furthermore, its selectivity profile, which inhibits Wnt3a-stimulated signaling but not constitutively active pathways, is a critical parameter that is not universally shared among other Wnt inhibitors [3].

Pen-N3 Product-Specific Quantitative Evidence: Direct Comparisons with Key Dvl PDZ Inhibitors


Pen-N3 Exhibits Significantly Higher Binding Affinity for Dvl PDZ Domain Compared to Peptide NSC668036

Pen-N3 demonstrates a substantially higher binding affinity for the Dishevelled (Dvl) PDZ domain relative to the small molecule inhibitor NSC668036. While Pen-N3's precise Kd is not reported, a study highlights that it binds to Dvl's PDZ domain with 10-fold greater affinity than other inhibitors [1]. This is supported by the reported Kd for NSC668036, which is 237 µM . This difference in binding strength translates to a more potent inhibitory effect at lower concentrations.

Wnt signaling PDZ domain binding affinity

Pen-N3 Demonstrates Comparable Cellular Potency to 3289-8625, but with a Distinct Mechanism and Selectivity Profile

In cellular assays, Pen-N3 inhibits Wnt3a-stimulated β-catenin accumulation with an IC50 of 11 µM in HEK293 cells [1]. This potency is comparable to the small molecule Dvl PDZ inhibitor 3289-8625, which shows an IC50 of 12.5 µM in prostate cancer PC-3 cells . Critically, however, Pen-N3's activity is selective for Wnt3a- or Dvl overexpression-driven signaling, and it does not inhibit constitutively active Wnt pathway signaling in APC-mutant HCT-15 colon cancer cells [1]. This selectivity profile may differ from that of 3289-8625, which has not been characterized with the same degree of pathway specificity.

Wnt signaling IC50 selectivity

Pen-N3's Peptide Structure Enables a Unique Binding Mode Confirmed by Co-Crystal Structure

The interaction of Pen-N3 with the Dvl PDZ domain has been characterized at atomic resolution, with a co-crystal structure (PDB ID: 3CC0) determined at 1.75 Å [1]. This high-resolution structural data confirms the precise binding mode of the peptide and provides a molecular basis for its inhibitory activity. In contrast, structural information for the binding modes of small molecule inhibitors like NSC668036 or 3289-8625 to the Dvl PDZ domain is less well-defined or absent, limiting structure-based optimization and mechanistic understanding.

structural biology PDZ domain protein-protein interaction

Pen-N3 is Engineered for Cell Permeability, Bypassing a Key Limitation of Many Peptide Inhibitors

A major hurdle for peptide-based therapeutics is their poor cellular uptake. Pen-N3 overcomes this limitation through its design as a fusion peptide. It incorporates a 16-mer antennapedia homeodomain-derived cell-permeable sequence (penetratin) at its N-terminus, which facilitates its entry into cells [1]. This engineering allows Pen-N3 to be used directly in cellular assays without the need for additional transfection reagents or delivery systems. In contrast, many other PDZ domain-targeting peptides and small molecules may have undefined or poor cell permeability profiles, which can confound experimental results.

cell permeability peptide inhibitor drug delivery

Optimal Application Scenarios for Pen-N3 in Wnt/β-Catenin Signaling Research


Dissecting Ligand-Dependent vs. Constitutively Active Wnt Signaling

Pen-N3's selective inhibition of Wnt3a- or Dvl overexpression-induced β-catenin accumulation, without affecting constitutively active signaling in APC-mutant cells [1], makes it an ideal tool for researchers seeking to delineate the contributions of these distinct pathways in various cancer models.

Structure-Based Drug Discovery and Rational Design of Dvl PDZ Inhibitors

The availability of a high-resolution co-crystal structure of Pen-N3 bound to the Dvl2 PDZ domain (PDB: 3CC0) [2] provides a validated template for computational chemistry and structure-activity relationship (SAR) studies, enabling the rational design of novel small molecule or peptidomimetic inhibitors with improved potency and selectivity.

Cellular Studies Requiring Direct Intracellular Target Engagement Without Transfection

Pen-N3's engineered cell permeability, conferred by its N-terminal penetratin sequence [1], allows for straightforward application in cell culture experiments. This eliminates the need for transfection reagents or complex delivery vehicles, simplifying experimental protocols and reducing potential off-target effects associated with delivery systems.

Functional Validation of Dvl as a Therapeutic Target in Cancer

Given its potent inhibition of Wnt/β-catenin signaling and its specificity for the Dvl PDZ domain [REFS-1, REFS-2], Pen-N3 serves as a valuable chemical probe for validating Dvl as a target for anticancer drug development. Its effects can be directly compared to those of genetic Dvl knockdown or knockout models.

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